molecular formula C8H10N2O B12877531 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine

Cat. No.: B12877531
M. Wt: 150.18 g/mol
InChI Key: VIBFRBPGZXPHGY-UHFFFAOYSA-N
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Description

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to form the desired dihydroisoxazolo-pyridine structure . The reaction conditions often include the use of protic solvents such as methanol or ethanol, which have been shown to yield higher product quantities compared to aprotic solvents like benzene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity, which is crucial in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,6-dimethyl-6,7-dihydro-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-5,9H,1-2H3

InChI Key

VIBFRBPGZXPHGY-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(N1)ON=C2C

Origin of Product

United States

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